
4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.
Mechanism of Action
4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one specifically targets HDAC6, which is a class II histone deacetylase that regulates the acetylation of non-histone proteins, such as tubulin. By inhibiting HDAC6, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one increases the acetylation of tubulin, leading to disruption of microtubule dynamics and induction of cell cycle arrest and apoptosis in cancer cells. In addition, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to increase the acetylation of heat shock protein 90 (HSP90), leading to the degradation of mutant huntingtin protein in models of Huntington's disease.
Biochemical and Physiological Effects
4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one induces cell cycle arrest and apoptosis, and inhibits the migration and invasion of cancer cells. In models of neurodegenerative diseases, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one reduces the accumulation of misfolded proteins and protects against neuronal cell death. In addition, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to modulate the immune response, leading to decreased inflammation and autoimmunity.
Advantages and Limitations for Lab Experiments
One advantage of 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one is its specificity for HDAC6, which reduces the potential for off-target effects. In addition, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one. One area of interest is the development of combination therapies, as 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to enhance the efficacy of other anti-cancer agents in preclinical studies. In addition, further studies are needed to investigate the potential use of 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one in the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Finally, the development of more potent and selective HDAC6 inhibitors may lead to improved therapeutic outcomes for patients.
Synthesis Methods
The synthesis of 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one involves the reaction of 4-aminobutyric acid with cyclopropylmethyl bromide, followed by the reaction of the resulting compound with pyrrolidin-2-one. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one in high yield and purity.
Scientific Research Applications
4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. In addition, 4-(Azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of autoimmune disorders, such as lupus and rheumatoid arthritis.
properties
IUPAC Name |
4-(azepane-1-carbonyl)-1-(cyclopropylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-9-13(11-17(14)10-12-5-6-12)15(19)16-7-3-1-2-4-8-16/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYVLLQBCZXETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CC(=O)N(C2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

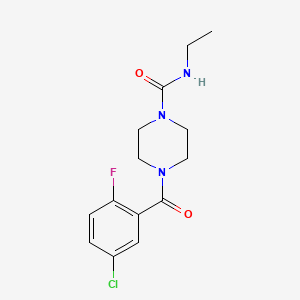
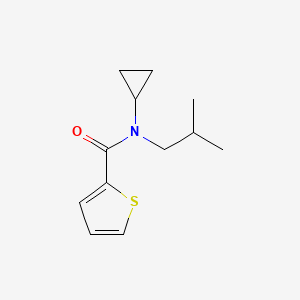
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
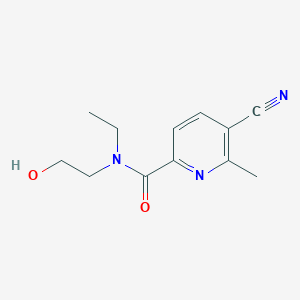
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)
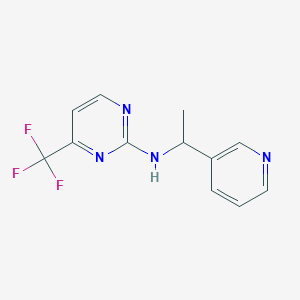
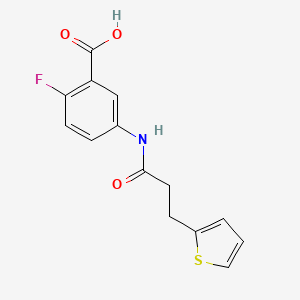
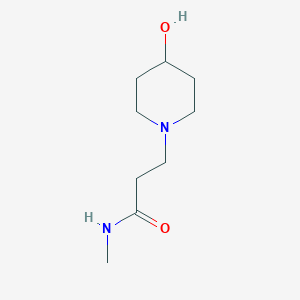
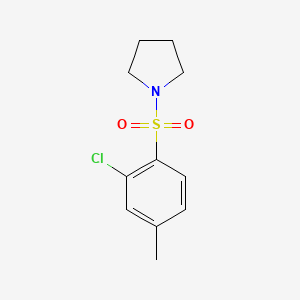
![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)
